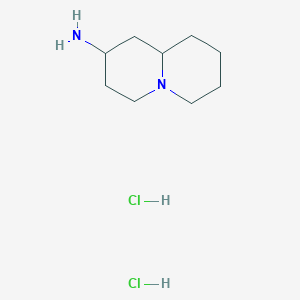

octahydro-1H-quinolizin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9(11)7-8;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASKOSZIUCRTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(CC2C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059954-86-6 | |

| Record name | octahydro-1H-quinolizin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Hydrogenation of Quinolizidine Derivatives

One of the primary synthetic approaches to octahydro-1H-quinolizin-2-amine dihydrochloride involves the hydrogenation of quinolizidine precursors. This method typically uses catalytic hydrogenation over palladium on carbon (Pd/C) under controlled pressure and temperature conditions to reduce unsaturated quinolizidine derivatives to the fully saturated bicyclic amine salt.

-

- Palladium on carbon catalyst

- Hydrogen gas (H2)

- Acidic medium for salt formation (e.g., HCl for dihydrochloride salt)

-

- Hydrogen pressure: 1–5 atm

- Temperature: Ambient to 50 °C

- Reaction time: Several hours until complete saturation

This approach allows selective reduction while preserving the bicyclic framework, yielding the desired amine which is then converted into the dihydrochloride salt by reaction with hydrochloric acid.

Piperidine Derivative Manipulation

Alternative synthetic methodologies focus on the manipulation of piperidine or related nitrogen heterocycles as starting materials. These approaches involve ring closure reactions, functional group transformations, and amination steps to build the quinolizidine skeleton with the amine functionality at the 2-position.

- Typical Steps:

- Construction of the bicyclic quinolizidine ring via intramolecular cyclization or annulation reactions.

- Introduction of the amine group through nucleophilic substitution or reductive amination.

- Salt formation by treatment with hydrochloric acid to form the dihydrochloride salt.

This method allows modular synthesis and potential for structural diversification.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes/Optimization |

|---|---|---|---|

| Hydrogenation | Catalytic reduction | Pd/C, H2 gas, acidic medium | Control temperature and pressure to avoid over-reduction; acid used for salt formation |

| Cyclization | Intramolecular ring closure | Piperidine derivatives, TfOH (catalyst) | Acid-mediated aldol condensation critical for bicyclic ring formation |

| Amination | Nucleophilic substitution or reductive amination | Amines, reducing agents (LiAlH4) | Protecting groups may be necessary to control regioselectivity |

| Salt formation | Acid-base reaction | HCl in suitable solvent | Formation of dihydrochloride enhances compound stability and solubility |

Characterization and Purity Assessment

Robust characterization is essential to confirm the successful synthesis of this compound:

- Nuclear Magnetic Resonance (NMR): Full ^1H and ^13C NMR spectra to assign proton and carbon environments, especially to confirm bicyclic ring and amine substitution patterns.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and purity.

- Elemental Analysis: To confirm the presence of dihydrochloride salt and overall elemental composition.

- X-ray Crystallography: When possible, to confirm stereochemistry and bicyclic structure.

Summary Table of Preparation Methods

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Reduction of quinolizidine derivatives | Pd/C, H2, HCl | Straightforward, scalable | Requires careful control to avoid side reactions |

| Piperidine Derivative Manipulation | Cyclization and amination | Piperidine precursors, TfOH, LiAlH4 | Modular, allows functionalization | Multi-step, may require protecting groups |

| Aza-Robinson Annulation | Annulation of cyclic imides and vinyl ketones | NaOEt, TfOH, LiAlH4 | High stereocontrol, novel approach | Limited direct application to target compound yet |

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-quinolizin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Quinolizidine N-oxide derivatives.

Reduction: More saturated amine derivatives.

Substitution: Various substituted quinolizidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Octahydro-1H-quinolizin-2-amine serves as a crucial building block in organic synthesis. It is particularly valuable in constructing complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists .

Synthetic Routes

The classical synthesis involves hydrogenation of quinolizidine derivatives using catalysts like palladium on carbon (Pd/C) under high-pressure hydrogen conditions. Industrially, it is produced through catalytic hydrogenation processes that ensure high yield and purity.

Pharmacological Potential

Research indicates that octahydro-1H-quinolizin-2-amine may act as a ligand for certain receptors, suggesting potential biological activity. Compounds with similar structures have shown promise in treating conditions such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) activity .

Case Study: AChE Inhibition

In a study assessing novel derivatives of lupinine (a related compound), specific derivatives demonstrated potent AChE inhibitory activity, which is vital for developing treatments for neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis indicated that modifications to the quinolizidine nucleus could enhance biological efficacy.

Medicinal Applications

Drug Development

Ongoing research focuses on the compound's role in drug development. Its structural features make it a candidate for creating new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections .

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives containing the octahydro-quinolizine structure against SARS-CoV-2 variants. Modifications to these compounds have resulted in improved potency against viral entry, indicating their therapeutic promise .

Industrial Applications

Agrochemicals and Other Chemicals

Beyond medicinal uses, octahydro-1H-quinolizin-2-amine is utilized in synthesizing agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for developing various chemical products used in agriculture and industry .

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Biogenic Amine Dihydrochlorides (e.g., Putrescine, Cadaverine)

Structural Comparison :

- Octahydro-1H-quinolizin-2-amine dihydrochloride: Bicyclic amine with a rigid quinolizine backbone.

- Putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) : Linear aliphatic diamines.

Functional Differences :

- Applications: Biogenic amines like putrescine and cadaverine are critical in food spoilage analysis and physiological processes . In contrast, the quinolizine derivative’s rigid structure may favor receptor-targeted bioactivity or synthetic versatility.

- Solubility: All compounds exhibit high water solubility due to the dihydrochloride salt, but the quinolizine backbone may reduce membrane permeability compared to linear diamines.

Azoamidine Polymerization Initiators

Structural Comparison :

Functional Differences :

- Reactivity: Azoamidines decompose thermally to generate radicals, while the quinolizine compound’s stability under similar conditions remains uncharacterized.

Therapeutic Agents: Trientine Dihydrochloride

Structural Comparison :

Functional Differences :

- Pharmacology: Trientine is a WHO-approved copper chelator for Wilson’s disease, while the quinolizine derivative’s pharmacological profile is undefined.

- Regulatory Status : Trientine has multiple approved names (e.g., BAN, USAN) and trade names, whereas the target compound lacks documented regulatory approvals, indicating it is likely in early research stages.

Sensitizing Agents: Thiourea Derivatives

Structural Comparison :

- This compound: Lacks sulfur-containing groups.

- S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride: Contains a thiourea moiety and is classified as a severe sensitizer .

Functional Differences :

- Toxicity: The thiourea derivative is restricted due to sensitization risks, whereas the quinolizine compound’s safety profile is unstudied. Structural absence of sulfur may reduce reactivity with biological thiols.

Data Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Primary Application | Solubility (Water) | Toxicity Profile | Regulatory Status |

|---|---|---|---|---|---|

| This compound | Quinolizine amine | Research/Pharmaceutical intermediate | High (assumed) | Undetermined | Preclinical (assumed) |

| Putrescine dihydrochloride | Aliphatic diamine | Food analysis, physiology | High | Moderate (biogenic) | Approved for food use |

| Azoamidine initiator (e.g., 2,2’-azobis[...]) | Azoamidine | Polymerization initiator | High | Variable (industrial) | Industrial use |

| Trientine dihydrochloride | Linear tetraamine | Copper chelation therapy | High | Low (therapeutic dose) | Approved (BAN, USAN) |

| S-(2-(dimethylamino)ethyl pseudothiourea...) | Thiourea derivative | Restricted sensitizer | High | High | Severely restricted |

Research Findings and Gaps

- Structural Rigidity: The quinolizine core may confer selectivity in binding interactions compared to flexible aliphatic amines, but this requires validation.

- Nomenclature: Unlike trientine, which has standardized international nonproprietary names, the quinolizine derivative’s naming follows systematic IUPAC rules, reflecting its early-stage development .

Biological Activity

Octahydro-1H-quinolizin-2-amine dihydrochloride is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a saturated quinolizidine core, characterized by multiple stereocenters. This structural configuration contributes to its stability and reactivity compared to unsaturated analogs. The compound's formula is , indicating it is a dihydrochloride salt, which may enhance its solubility and bioavailability in biological systems .

The biological effects of octahydro-1H-quinolizin-2-amine are largely attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a ligand for specific receptors, including:

- Dopamine Receptors : It has shown potential in modulating dopaminergic pathways, which are crucial for mood regulation and motor control.

- Serotonin Receptors : Research indicates that derivatives of this compound can influence serotonin receptor activity, potentially affecting anxiety and depression .

Antidepressant Effects

Studies have highlighted the compound's potential antidepressant properties, likely due to its ability to modulate neurotransmitter systems such as serotonin and norepinephrine .

Analgesic Properties

Octahydro-1H-quinolizin-2-amine has also been investigated for its analgesic effects. Its interaction with pain pathways suggests it may provide relief in conditions characterized by chronic pain .

Antiviral Activity

Recent research has demonstrated that certain derivatives of octahydro-1H-quinolizin compounds exhibit antiviral properties against influenza viruses. These compounds were shown to inhibit viral replication effectively, suggesting their potential as antiviral agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of octahydro-1H-quinolizin-2-amine, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinolizidine | Less hydrogenated derivative | Anticonvulsant, anti-malarial |

| Quinolizine-2-one | Oxidized derivative | Antitumor activity |

| Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine | Ethyl-substituted derivative | Potential antidepressant effects |

This comparison illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have explored the biological activities of octahydro derivatives:

- Dopaminergic Activity : A study synthesized a library of quinolizidine analogs and evaluated their effects on dopamine receptors. Results indicated promising interactions with D2R receptors, suggesting potential for treating neuropsychiatric disorders .

- Antiviral Efficacy : Research on triazole-substituted octahydro compounds revealed significant antiviral activity against various influenza strains. Molecular docking studies confirmed their binding affinity to viral proteins .

- Anticancer Potential : Investigations into aminophosphonic acid derivatives based on octahydroquinoxalin showed strong antiproliferative effects against leukemia cells while exhibiting low toxicity towards normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. What synergistic effects have been observed when combining this compound with other therapeutic agents?

- Methodological Answer :

- Combination Index (CI) : Calculate via Chou-Talalay method using dose-response matrices in cancer cell lines (e.g., MDA-MB-231). Synergy (CI < 1) is common with DNA methyltransferase inhibitors .

- Mechanistic Studies : Perform RNA-seq to identify co-regulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.